6-Bromo-2-methyl-1H-indole-3-carboxylic acid
Overview
Description
6-Bromo-2-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, features a bromine atom at the 6th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the indole ring.
Mechanism of Action
Target of Action
6-Bromo-2-methyl-1H-indole-3-carboxylic acid, as an indole derivative, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can affect multiple biochemical pathways, with downstream effects varying based on the specific pathways and targets involved.
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have a broad range of potential effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid typically involves the bromination of 2-methyl-1H-indole-3-carboxylic acid. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is usually performed under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like palladium catalysts in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to substitute the bromine atom.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid group.
Oxidizing Agents: Such as thionyl chloride (SOCl2) for converting the carboxylic acid to acyl chloride.
Major Products Formed:
Substituted Indoles: Products with various functional groups replacing the bromine atom.
Alcohols and Acyl Chlorides: Formed from the reduction and oxidation of the carboxylic acid group.
Scientific Research Applications
6-Bromo-2-methyl-1H-indole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.
Biological Studies: Employed in the study of indole-based biological pathways and mechanisms.
Chemical Biology: Utilized in the development of chemical probes for investigating biological systems.
Industrial Applications: Used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Comparison with Similar Compounds
6-Bromo-1H-indole-3-carboxylic acid: Lacks the methyl group at the 2nd position.
2-Methyl-1H-indole-3-carboxylic acid: Lacks the bromine atom at the 6th position.
6-Bromo-2-methyl-1H-indole: Lacks the carboxylic acid group at the 3rd position.
Uniqueness: 6-Bromo-2-methyl-1H-indole-3-carboxylic acid is unique due to the presence of all three functional groups (bromine, methyl, and carboxylic acid) on the indole ring. This combination of substituents provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-bromo-2-methyl-1H-indole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-9(10(13)14)7-3-2-6(11)4-8(7)12-5/h2-4,12H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWQAXXJLJKBKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855704 | |
Record name | 6-Bromo-2-methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260383-60-5 | |
Record name | 6-Bromo-2-methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-methyl-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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